molecular formula C15H11ClF3NO2S B2443949 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 694521-38-5

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2443949
CAS No.: 694521-38-5
M. Wt: 361.76
InChI Key: QXXJIPSLNBZCMO-UHFFFAOYSA-N
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Description

“2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a compound of significant interest to the scientific community. It has a linear formula of C15H11ClF3NOS and a molecular weight of 345.773 .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 489.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 75.6±3.0 kJ/mol and a flash point of 249.7±27.3 °C .

Scientific Research Applications

Vibrational Spectroscopic Signatures and Molecular Interactions

Research conducted by Jenepha Mary et al. (2022) delves into the vibrational spectroscopic signatures of a closely related molecule, examining its characteristics via Raman and Fourier transform infrared spectroscopy. This study emphasizes the molecule's geometric equilibrium, hydrogen bonding, and stereo-electronic interactions, providing a foundation for understanding how such compounds' molecular structure influences their stability and interactions. Notably, the study explores intramolecular and intermolecular contacts, offering insights into how these interactions contribute to the compound's potential pharmacological applications, particularly against viral targets, through in-silico docking analysis (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Antimicrobial Properties

Lahtinen et al. (2014) have synthesized sulfanilamide derivatives, providing a comprehensive study on their crystal structures, thermal properties, and antimicrobial activities. Although not directly related to the exact chemical , this research outlines a valuable approach to synthesizing and characterizing similar compounds. Their findings on the antibacterial and antifungal screenings offer a methodological blueprint for assessing such compounds' biological activities, highlighting the importance of structural variations in determining their effectiveness against microbial strains (Lahtinen et al., 2014).

Antibacterial and Anti-enzymatic Potential

Nafeesa et al. (2017) have designed and synthesized a series of N-substituted derivatives, including 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluated for their antibacterial and anti-enzymatic potentials. This study underscores the compound's inhibitory activities against gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, providing a glimpse into its therapeutic potential and pharmacokinetic properties. The research also emphasizes the importance of the molecular design and substitution patterns in enhancing biological activity and reducing cytotoxicity (Nafeesa et al., 2017).

Pharmaceutical and Biological Screening

Another significant area of research is the synthesis and pharmacological evaluation of different derivatives, including acetamide derivatives, for their potential antibacterial, hemolytic, and thrombolytic activities. Studies like those conducted by Aziz-Ur-Rehman et al. (2020) highlight the synthesis of closely related compounds and their screening for biological activities, offering valuable data on their efficacy and safety profiles. Such research provides critical insights into developing new therapeutic agents based on acetamide derivatives, emphasizing the need for detailed synthesis, characterization, and biological activity evaluation (Aziz-Ur-Rehman et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2S/c16-10-1-7-13(8-2-10)23-9-14(21)20-11-3-5-12(6-4-11)22-15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXJIPSLNBZCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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